molecular formula C15H17BFNO2 B15318194 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B15318194
M. Wt: 273.11 g/mol
InChI Key: WWLVXEVGHLHAAH-UHFFFAOYSA-N
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Description

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a boronic ester group. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

    Introduction of Fluorine: The fluorine atom is introduced into the quinoline ring through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Boronic Ester Formation: The boronic ester group is introduced via a borylation reaction. This involves the reaction of the fluorinated quinoline with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The fluorine atom on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

Scientific Research Applications

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive compounds.

    Material Science: Utilized in the preparation of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: Used as a probe in biological assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

8-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a fluorine atom and a boronic ester group on the quinoline ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C15H17BFNO2

Molecular Weight

273.11 g/mol

IUPAC Name

8-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-7-8-12(17)13-10(11)6-5-9-18-13/h5-9H,1-4H3

InChI Key

WWLVXEVGHLHAAH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)F

Origin of Product

United States

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